Cas no 788123-23-9 (Benzeneethanamine, 4-fluoro-α-methyl-, (αS)-)

Benzeneethanamine, 4-fluoro-α-methyl-, (αS)- structure
788123-23-9 structure
Nome del prodotto:Benzeneethanamine, 4-fluoro-α-methyl-, (αS)-
Numero CAS:788123-23-9
MF:C9H12NF
MW:153.197
CID:4503404
PubChem ID:9986

Benzeneethanamine, 4-fluoro-α-methyl-, (αS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanamine, 4-fluoro-α-methyl-, (αS)-
    • (S)-1-(4-fluorophenyl)propan-2-amine
    • 4-Fluoroamphetamine
    • CHEMBL2009392
    • (1R)-2-(4-FLUOROPHENYL)-1-METHYLETHYLAMINE
    • AC-26261
    • AB76425
    • 459-02-9
    • SY383256
    • 72522-20-4
    • C22767
    • PHENETHYLAMINE, p-FLUORO-alpha-METHYL-
    • Benzeneethanamine, 4-fluoro-alpha-methyl-
    • 1-(4-FLUOROPHENYL)-2-PROPYLAMINE
    • AKOS022196416
    • DB-070693
    • AKOS000148841
    • Q229962
    • 1-(4-Fluorophenyl)-2-propanamine #
    • SY383257
    • Phenethylamine, p-fluoro-.alpha.-methyl-
    • 4-Fluoro-.alpha.-methylphenethylamine
    • NS00006567
    • (+/-)-2-(4-fluoro-phenyl)-1-methyl-ethyl-amine
    • DTXSID90894758
    • (+-)-p-Fluoroamphetamine
    • 788123-23-9
    • 4-Fluoro-alpha-methylphenethylamine
    • S5744XYR1Z
    • MFCD20449118
    • Benzeneethanamine, p-fluoro-alpha-methyl-
    • 4-FMP
    • 1-(4-FLUOROPHENYL)-2-PROPANEAMINE
    • 1-(4-Fluorophenyl)propane-2-amine
    • p-Fluoro-alpha-methylphenethylamine
    • SCHEMBL712487
    • (R)-1-(4-Fluorophenyl)-2-propanamine
    • PD048378
    • p-Fluoro-.alpha.-methylphenethylamine
    • NCI60_042091
    • fluoroamphetamine
    • Benzeneethanamine, 4-fluoro-.alpha.-methyl-
    • UNII-S5744XYR1Z
    • (RS)-1-(4-FLUOROPHENYL)PROPAN-2-AMINE
    • NCIOpen2_001428
    • PAL-303
    • 2-(4-Fluoro-phenyl)-1-methyl-ethylamine
    • (S)-1-(4-Fluorophenyl)-2-propanamine
    • (1S)-2-(4-FLUOROPHENYL)-1-METHYLETHYLAMINE
    • (+/-)-P-FLUOROAMPHETAMINE
    • para-fluoroamphetamine
    • 1-(4-fluorophenyl)propan-2-amine
    • AB76433
    • J50.057G
    • p-Fluoroamphetamine
    • 4-FA
    • Inchi: InChI=1S/C9H12FN/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3
    • Chiave InChI: DGXWNDGLEOIEGT-UHFFFAOYSA-N

Proprietà calcolate

  • Massa esatta: 153.095377549Da
  • Massa monoisotopica: 153.095377549Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 108
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 26Ų
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd